Product packaging for Eicosa-5,8,11-trienoic acid(Cat. No.:)

Eicosa-5,8,11-trienoic acid

Cat. No.: B1210611
M. Wt: 306.5 g/mol
InChI Key: UNSRRHDPHVZAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosa-5,8,11-trienoic acid, more commonly known as Mead Acid (MA), is an endogenous n-9 polyunsaturated fatty acid (PUFA) and a significant marker of essential fatty acid (EFA) deficiency . Unlike n-6 or n-3 PUFAs, which must be obtained from the diet, Mead Acid is the only polyunsaturated fatty acid that the body can synthesize de novo from oleic acid . Its elevated presence in tissues and plasma is a classic biochemical indicator of a diet deficient in essential fatty acids . This compound is distributed in various normal tissues and can be metabolized by lipoxygenase and cyclooxygenase enzymes to form several specific lipid mediators . In research settings, Mead Acid serves as a valuable tool for investigating hyperproliferative skin conditions. Topical application of this compound to hairless mice has been shown to induce a severe scaling dermatosis characterized by marked epidermal hyperplasia and acanthosis . This model is particularly useful because the effect appears specific, as treatment with similar concentrations of other unsaturated fatty acids produced no visible or histologic effects . The mechanism is thought to involve the competitive inhibition of cyclooxygenase activity, leading to decreased prostaglandin E2 levels in the tissue . Beyond dermatology models, recent studies highlight Mead Acid as an endogenous multifunctional PUFA with potential roles in inflammation, cancer, and cystic fibrosis . When administered, it is efficiently absorbed and incorporated into phospholipids of various tissues, where it can compete with and partially displace other long-chain PUFAs like arachidonic acid, thereby influencing the overall lipid profile and subsequent eicosanoid production . Researchers value this compound for probing the physiological and pathological consequences of altered PUFA metabolism. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B1210611 Eicosa-5,8,11-trienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

icosa-5,8,11-trienoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

UNSRRHDPHVZAHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O

Synonyms

5,8,11-eicosatrienoic acid
ETrA acid
mead acid

Origin of Product

United States

Biosynthetic Pathways and Regulatory Mechanisms of Eicosa 5,8,11 Trienoic Acid

De Novo Biosynthesis from Oleic Acid

The primary pathway for the synthesis of Eicosa-5,8,11-trienoic acid begins with oleic acid (18:1n-9). nih.gov This process involves a series of desaturation and elongation reactions. drugbank.comatamanchemicals.com Two principal pathways for this conversion have been identified. nih.govnih.gov The "classical" Δ6-pathway involves an initial desaturation, followed by elongation and a final desaturation. nih.gov An "alternative" pathway begins with an elongation step, followed by two subsequent desaturations. nih.govnih.gov

Pathway 1 (Classical Δ6-Pathway): 18:1n-9 (Oleic acid) → (FADS2/Δ6-desaturase) → 18:2n-9 → (ELOVL5) → 20:2n-9 → (FADS1/Δ5-desaturase) → 20:3n-9 (Mead acid) nih.govnih.gov

Pathway 2 (Alternative Elongation/Δ8-Pathway): 18:1n-9 (Oleic acid) → (ELOVL5) → 20:1n-9 → (FADS2/Δ8-desaturase) → 20:2n-9 → (FADS1/Δ5-desaturase) → 20:3n-9 (Mead acid) nih.govnih.gov

The initial desaturation of oleic acid at the Δ6 position, catalyzed by the enzyme Δ6-desaturase (FADS2), is widely considered the rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids (LCPUFA). nih.govnih.govnih.gov This is due to the enzyme's substrate preference. Δ6-desaturase has a significantly higher affinity for alpha-linolenic acid (ALA) and linoleic acid (LA) compared to oleic acid (OA). nih.govnih.gov Consequently, in the presence of adequate dietary omega-3 and omega-6 fatty acids, the desaturation of oleic acid is suppressed. nih.gov However, during essential fatty acid deficiency, the reduced availability of ALA and LA allows for increased activity of Δ6-desaturase on oleic acid, initiating the synthesis of Mead acid. nih.govoregonstate.edu

Following the initial desaturation (in the classical pathway) or as the first step (in the alternative pathway), the fatty acid chain is elongated. nih.govnih.gov The enzyme responsible for this two-carbon extension is fatty acid elongase 5 (ELOVL5). nih.govnih.gov In the classical pathway, ELOVL5 converts 18:2n-9 to 20:2n-9 (eicosadienoic acid). nih.govnih.gov In the alternative pathway, ELOVL5 elongates oleic acid (18:1n-9) to 20:1n-9. nih.govnih.gov The process of fatty acid elongation involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, with the initial condensation step being rate-limiting and substrate-specific. pnas.org

The final step in both biosynthetic pathways to Mead acid is the introduction of a double bond at the Δ5 position. nih.govnih.gov This reaction is catalyzed by the enzyme Δ5-desaturase (FADS1), which converts eicosa-8,11-dienoic acid (20:2n-9) into this compound (Mead acid). nih.govnih.govresearchgate.net The activity of Δ5-desaturase is crucial for the synthesis of various polyunsaturated fatty acids, including arachidonic acid from the omega-6 pathway and eicosapentaenoic acid from the omega-3 pathway. frontiersin.orgmdpi.com Studies using siRNA-mediated knockdown have confirmed that reducing the expression of FADS1 leads to a decrease in the levels of Mead acid. nih.gov

Regulation of Biosynthetic Enzymes

The activity of the desaturase enzymes involved in Mead acid synthesis is subject to regulation by various factors, including dietary intake and hormonal signals. mdpi.comnih.gov This regulation ensures that the profile of polyunsaturated fatty acids within cells and tissues is appropriately maintained.

Dietary fatty acid composition has a profound impact on the expression and activity of desaturase enzymes. mdpi.comnih.gov Numerous studies in various experimental models have demonstrated that polyunsaturated fatty acids can reduce the expression of both Δ5-desaturase and Δ6-desaturase. mdpi.comnih.gov For instance, in mice, a diet deficient in essential fatty acids leads to a significant increase in n-9 fatty acids like oleic acid and Mead acid. dss.go.th Conversely, supplementing the diet with fish oil, which is rich in omega-3 PUFAs, has been shown to inhibit the conversion of linoleic acid to arachidonic acid, a process that relies on Δ6-desaturase. dss.go.th This inhibitory effect of dietary PUFAs on desaturase activity highlights the competitive nature of the substrates and the body's mechanism to prioritize the metabolism of essential fatty acids. nih.govnih.gov The ratio of trienoic acid (Mead acid) to tetraenoic acid (arachidonic acid) in plasma lipids is often used as a diagnostic marker for the extent of essential fatty acid deficiency. oregonstate.eduuoanbar.edu.iqmdpi.com

Table 1: Effect of Dietary Intervention on Fatty Acid Conversion in Mice

Dietary Group Conversion of 14C-LA to 14C-AA (%) Inhibition of Conversion (%)
Chow-fed controls ~33-34% -
EFAD diet ~33-34% 0%
EFAD diet + Corn Oil Unchanged 0%
EFAD diet + Fish Oil - 78%

Data sourced from experimental studies on mice to show the impact of dietary fats on the enzymatic conversion of linoleic acid (LA) to arachidonic acid (AA), a pathway that competes with Mead acid synthesis. dss.go.th

The expression of genes encoding for unsaturated fatty acid desaturases is also under hormonal and metabolic control. nih.gov Insulin (B600854), for example, is known to regulate the gene expression of these desaturases. nih.gov In patients receiving fat-free glucose-amino acid mixtures via total parenteral nutrition, high circulating insulin levels from the continuous glucose infusion can exacerbate the biochemical signs of essential fatty acid deficiency. oregonstate.edu

Metabolic regulators such as peroxisome proliferator-activated receptors (PPARs) can directly bind to polyunsaturated fatty acids, which then act like hormones to control the transcription of genes involved in fatty acid metabolism. oregonstate.edu Furthermore, PUFAs can regulate the abundance of transcription factors like nuclear factor-kappa B (NF-κB), which is involved in inflammatory processes. oregonstate.edu Genetic variability in the FADS genes can also lead to significant differences in an individual's ability to synthesize long-chain PUFAs. oregonstate.edu

Interplay with Essential Fatty Acid Metabolism

The biosynthesis of this compound is intricately linked with the metabolic pathways of essential fatty acids, namely linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid). The same enzymatic machinery is responsible for the conversion of all three precursor fatty acids into their longer-chain, more unsaturated derivatives. nih.govtuscany-diet.net

In a state of EFA sufficiency, the enzymes involved in fatty acid desaturation and elongation show a strong preference for omega-3 and omega-6 fatty acids over the omega-9 fatty acid, oleic acid. nih.gov The rate-limiting enzyme in this process, delta-6 desaturase (FADS2), has a much higher affinity for alpha-linolenic acid and linoleic acid than for oleic acid. nih.govwikipedia.org This competitive inhibition effectively suppresses the production of Mead acid when dietary intake of essential fatty acids is adequate. nih.govtuscany-diet.net

However, during a deficiency of essential fatty acids, the competition for these enzymes is reduced. tuscany-diet.net This allows for the increased desaturation and elongation of oleic acid, leading to the synthesis of Mead acid. bionity.comtuscany-diet.net The body, in an attempt to compensate for the lack of arachidonic acid (an omega-6 derivative), produces Mead acid, which has a similar carbon chain length and degree of unsaturation. tuscany-diet.net

Two primary pathways for the biosynthesis of Mead acid from oleic acid have been identified:

Pathway 1: Oleic acid (18:1n-9) is first desaturated by Fads2 to produce 18:2n-9. This is followed by elongation by Elovl5 to form 20:2n-9, which is then desaturated by Fads1 to yield this compound (20:3n-9). researchgate.netteikyo.jp

Pathway 2: Oleic acid (18:1n-9) is first elongated by Elovl5 to produce 20:1n-9. This intermediate is then desaturated by Fads2 to form 20:2n-9, which is subsequently desaturated by Fads1 to produce this compound (20:3n-9). researchgate.netteikyo.jp

Studies have shown that the delta-6 desaturation of oleic acid is the rate-limiting and principal regulatory step in the biosynthesis of Mead acid. nih.gov While Mead acid can be incorporated into tissues and complex lipids similarly to arachidonic acid, it cannot functionally replace it or alleviate the symptoms of EFA deficiency. tuscany-diet.net

The interplay between these fatty acid families is a critical aspect of lipid metabolism. The regulation of the desaturase and elongase enzymes is influenced by various factors, including dietary intake of fatty acids, hormonal status, and genetic factors. healthmatters.ionih.gov For instance, delta-6 desaturase activity is known to be upregulated by estrogen and low levels of omega-3 fatty acids, while it is inhibited by alcohol and certain health conditions like diabetes. wikipedia.orghealthmatters.io

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeGeneFunction
Delta-6 DesaturaseFADS2Introduces a double bond at the delta-6 position of the fatty acid chain. researchgate.netwikipedia.orgteikyo.jp
Delta-5 DesaturaseFADS1Introduces a double bond at the delta-5 position of the fatty acid chain. researchgate.netteikyo.jp
Elongase of Very Long Chain Fatty Acids 5ELOVL5Elongates the fatty acid chain by two carbons. researchgate.netteikyo.jp

Table 2: Biosynthetic Pathways of this compound

PrecursorIntermediate 1Intermediate 2Product
Oleic acid (18:1n-9)18:2n-920:2n-9This compound (20:3n-9)
Oleic acid (18:1n-9)20:1n-920:2n-9This compound (20:3n-9)

Metabolic Fates and Biotransformation of Eicosa 5,8,11 Trienoic Acid

Eicosanoid Pathway Entry and Conversionnih.gov

Eicosa-5,8,11-trienoic acid, also known as Mead's acid, can be metabolized by the same enzymes that process essential fatty acids like arachidonic acid, particularly when arachidonic acid levels are low. wikipedia.orgatamanchemicals.com This leads to the formation of a unique series of eicosanoids. nih.gov

Lipoxygenase-Mediated Oxygenation: Formation of Hydroxy Eicosatrienoic Acids (HETEs)wikipedia.orgmedchemexpress.com

The lipoxygenase (LOX) pathway, a key route for eicosanoid production, can utilize this compound as a substrate. wikipedia.orgatamanchemicals.com The 5-lipoxygenase (5-LOX) enzyme metabolizes Mead's acid to 5-hydroxyeicosatrienoic acid (5-HETrE). nih.govwikipedia.org This product can be further converted by 5-hydroxyeicosanoid dehydrogenase to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.orgatamanchemicals.com The 5-oxo-ETrE metabolite is a potent stimulator of human eosinophils and neutrophils, comparable in activity to its arachidonic acid-derived counterpart, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.govwikipedia.org

In addition to the 5-LOX pathway, cyclooxygenase (COX) enzymes can also produce various hydroxy derivatives. nih.gov COX-2, for instance, converts Mead's acid into 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) and 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE). nih.gov

EnzymeMetabolite FormedFurther Metabolites
5-Lipoxygenase (5-LOX)5-Hydroxyeicosatrienoic acid (5-HETrE)5-Oxoeicosatrienoic acid (5-oxo-ETrE)
Cyclooxygenase-2 (COX-2)13-Hydroxy-5,8,11-eicosatrienoic acid (13-HETrE)N/A
Cyclooxygenase-2 (COX-2)11-Hydroxy-5,8,12-eicosatrienoic acid (11-HETrE)N/A

Conversion to Leukotrienes, including LTA3, LTC3, and LTD3wikipedia.orgmedchemexpress.com

Following the initial action of 5-LOX, this compound is a substrate for the synthesis of the 3-series leukotrienes. wikipedia.org The fatty acid is readily converted to leukotriene A3 (LTA3). researchgate.netnih.gov In experiments using rat basophilic leukemia cell homogenates, this compound produced significant amounts of LTA3. researchgate.netnih.gov

LTA3 can then be conjugated with glutathione (B108866) to form leukotriene C3 (LTC3). nih.govnih.gov Subsequent enzymatic action can convert LTC3 to leukotriene D3 (LTD3). wikipedia.orgnih.gov However, the conversion of LTA3 to leukotriene B3 (LTB3) by LTA hydrolase is inefficient. researchgate.netnih.gov This is because the enzyme requires a double bond at the C-14 position, which is absent in Mead's acid, for efficient conversion. researchgate.netnih.gov In fact, LTA3 has been shown to inhibit LTA hydrolase, which can reduce the synthesis of LTB4 from arachidonic acid. wikipedia.orgfunctionalps.com

PrecursorIntermediateResulting LeukotrienesNotes
This compoundLeukotriene A3 (LTA3)Leukotriene C3 (LTC3), Leukotriene D3 (LTD3)Conversion to Leukotriene B3 (LTB3) is minimal. researchgate.netnih.gov

Cyclooxygenase (Prostaglandin H Synthase-2) Pathway Productsnih.gov

While this compound is a substrate for cyclooxygenase (COX) enzymes, particularly when arachidonic acid levels are low, its conversion is less efficient compared to that of arachidonic acid. nih.govwikipedia.org The COX enzyme must break a stronger allylic C-H bond in Mead's acid compared to the bisallylic C-H bond in arachidonic acid. wikipedia.orgatamanchemicals.com

Instead of forming the typical five-membered ring structures of prostaglandins (B1171923) like PGH2, COX-2 primarily converts Mead's acid into linear hydroxy fatty acids. nih.gov The main products are 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) and 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE). nih.gov Another minor metabolite, 8,11-dihydroxy-5,9,12-eicosatrienoic acid, has also been reported. nih.gov

Formation of Prostaglandin (B15479496) E1 Homologues from Related Trienoic Acids

For context, it is useful to consider the metabolism of a related trienoic acid, dihomo-γ-linolenic acid (DGLA; 20:3, n-6). DGLA is a precursor for the synthesis of the 1-series prostaglandins, including prostaglandin E1 (PGE1). drugbank.comlipidmaps.org This conversion is carried out by cyclooxygenase enzymes. nih.govmdpi.com DGLA and arachidonic acid exhibit similar affinities for COX-2, whereas COX-1 preferentially metabolizes arachidonic acid. nih.gov PGE1 has distinct biological activities, including anti-inflammatory properties and the ability to modulate vascular reactivity. drugbank.comnih.gov

Diversion into Other Lipid Metabolites

Beyond the primary eicosanoid pathways, this compound can be metabolized by cytochrome P450 (CYP) enzymes. wikipedia.orgatamanchemicals.com This can lead to the formation of various hydroxy and epoxy metabolites. wikipedia.orgatamanchemicals.com For example, cytochrome P450 can generate products such as 14,15-epoxythis compound. acs.orgresearchgate.net

Integration within Broader Polyunsaturated Fatty Acid Metabolic Networksnih.gov

The presence and metabolism of this compound are intrinsically linked to the status of essential fatty acids (EFAs). oregonstate.edu In states of EFA deficiency, when dietary intake of linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) is insufficient, the body compensates by synthesizing Mead's acid from oleic acid (an omega-9 fatty acid). nih.govwikipedia.org This involves the same desaturase and elongase enzymes that metabolize the essential fatty acid families. nih.gov

The enzymes exhibit a preference in the order of omega-3 > omega-6 > omega-9. oregonstate.edu Therefore, the synthesis of Mead's acid increases significantly only when omega-3 and omega-6 fatty acid levels are very low. oregonstate.edu For this reason, an elevated ratio of this compound to arachidonic acid in plasma (often called the triene:tetraene ratio) is a well-established biochemical marker for EFA deficiency. oregonstate.eduvirginia.edu

Enzymatic Machinery Governing Eicosa 5,8,11 Trienoic Acid Metabolism

Desaturases (Δ5 and Δ6): Substrate Specificity and Catalytic Mechanisms

The biosynthesis of Eicosa-5,8,11-trienoic acid from oleic acid is a multi-step process involving both desaturase and elongase enzymes. The primary enzymes responsible are Fatty acid desaturase 1 (Fads1 or Δ5-desaturase) and Fatty acid desaturase 2 (Fads2 or Δ6-desaturase). researchgate.netnih.gov

Research has identified two potential pathways for the synthesis of Mead acid:

Pathway 1 : This route begins with the desaturation of oleic acid (18:1n-9) by Fads2 to form 18:2n-9. This is followed by an elongation step, catalyzed by Elongase of very long chain fatty acids protein 5 (Elovl5), to produce 20:2n-9. The final step is a desaturation at the Δ5 position by Fads1 to yield this compound (20:3n-9). nih.gov

Pathway 2 : Alternatively, the synthesis can initiate with the elongation of oleic acid (18:1n-9) by Elovl5 to 20:1n-9. This intermediate is then desaturated by Fads2 to 20:2n-9, which is subsequently desaturated by Fads1 to form Mead acid. nih.govnih.gov

Table 1: Biosynthetic Pathways of this compound

Pathway Step 1 Enzyme Step 2 Enzyme Step 3 Enzyme Final Product
1 Oleic acid (18:1n-9) → 18:2n-9 Fads2 (Δ6-desaturase) 18:2n-9 → 20:2n-9 Elovl5 20:2n-9 → 20:3n-9 Fads1 (Δ5-desaturase) This compound
2 Oleic acid (18:1n-9) → 20:1n-9 Elovl5 20:1n-9 → 20:2n-9 Fads2 (Δ8-desaturase) 20:2n-9 → 20:3n-9 Fads1 (Δ5-desaturase) This compound

Lipoxygenases: Regioselectivity and Stereoselectivity in Product Formation

This compound serves as a substrate for lipoxygenase (LOX) enzymes, leading to the generation of a distinct profile of hydroxylated metabolites. nih.govhmdb.ca The regioselectivity and stereoselectivity of these reactions are determined by the specific LOX isoform involved.

The 5-lipoxygenase (ALOX5) pathway is a primary route for Mead acid metabolism. wikipedia.org ALOX5 converts this compound into several products:

5(S)-hydroxy-6E,8Z,11Z-eicosatrienoic acid (5-HETrE) : The initial hydroperoxy product is rapidly reduced to this stable hydroxy fatty acid. wikipedia.org

Leukotriene A3 (LTA3) : ALOX5 further metabolizes the intermediate to this unstable epoxide. wikipedia.orgnih.gov Studies have shown that while Mead acid is readily converted to LTA3, the subsequent enzymatic hydrolysis to Leukotriene B3 (LTB3) is significantly impaired. nih.gov This is because the LTA-hydrolase enzyme requires a double bond at the C-14 position, which is present in arachidonic acid (leading to LTB4) but absent in Mead acid. nih.gov

Leukotriene C3 (LTC3) : LTA3 can be conjugated with glutathione (B108866) to form LTC3. wikipedia.orgthegoodscentscompany.com

The regioselectivity of lipoxygenases can be highly specific. For instance, a lipoxygenase-like activity in Hydra vulgaris demonstrates regiospecific peroxidation at the 10th carbon atom from the methyl end of C20 fatty acid substrates, which corresponds to the C-11 position of Mead acid. nih.gov The enantioselectivity of the reaction, determining the R or S configuration of the resulting hydroxyl group, can be influenced by the substrate's degree of unsaturation. nih.gov

Table 2: Major Lipoxygenase Metabolites of this compound

Enzyme Precursor Metabolite Abbreviation
5-Lipoxygenase (ALOX5) This compound 5(S)-hydroxy-6E,8Z,11Z-eicosatrienoic acid 5-HETrE
5-Lipoxygenase (ALOX5) This compound Leukotriene A3 LTA3
Glutathione S-transferase Leukotriene A3 Leukotriene C3 LTC3
5-Hydroxyeicosanoid Dehydrogenase 5-HETrE 5-oxo-6,8,11-eicosatrienoic acid 5-oxo-ETrE

Cyclooxygenases: Active Site Interactions and Inhibitory Effects

Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) endoperoxide H synthases (PGHS), can also metabolize this compound. However, its interaction with COX is complex, involving both substrate conversion and enzyme inhibition. nih.govnih.gov

Mead acid competes with arachidonic acid for access to the COX active site. gsartor.org While it can be a substrate, it is not converted into prostaglandins (B1171923). Instead, COX-1 transforms Mead acid into non-cyclized products, such as 13-hydroxy-5,8,11-eicosatrienoic acid. jci.org

Crystallographic studies of ovine COX-1 have provided insights into the binding of Mead acid. msu.edu The analysis suggests that due to increased flexibility in its methyl (ω)-end compared to other fatty acids, Mead acid may not achieve a stable conformation within the COX active site, resulting in low occupancy. msu.edu Furthermore, the binding position of its carboxylate group is shifted relative to that of arachidonic acid, which could explain its different metabolic fate. msu.edu

This interaction also results in an inhibitory effect on prostaglandin synthesis. Mead acid has been shown to act as a competitive inhibitor of COX. nih.gov For example, topical application of Mead acid to mouse skin resulted in a significant decrease in the level of endogenous Prostaglandin E2 (PGE2), which is consistent with the inhibition of COX activity. nih.gov

Table 3: Interaction of this compound with Cyclooxygenases (COX)

Enzyme Interaction Type Product(s) Effect on Prostaglandin Synthesis
COX-1 Substrate / Competitive Inhibitor 13-hydroxy-5,8,11-eicosatrienoic acid Inhibition
COX-2 Competitive Inhibitor Not specified Inhibition

Other Modifying Enzymes in Specialized Pathways

Beyond the primary desaturase, lipoxygenase, and cyclooxygenase pathways, other enzymes play crucial roles in the synthesis and subsequent metabolism of this compound.

Elongases : As mentioned, Elongation of very long chain fatty acids protein 5 (Elovl5) is a critical enzyme in the biosynthetic pathway of Mead acid, responsible for elongating C18 fatty acids to C20 fatty acids. researchgate.netnih.gov

Leukotriene A Hydrolase : This enzyme is responsible for converting LTA intermediates into LTB. While LTA3 is formed from Mead acid, its conversion by LTA hydrolase to LTB3 is extremely inefficient, highlighting a key difference in the metabolic cascade compared to arachidonic acid. nih.gov

Glutathione S-transferases : These enzymes catalyze the conjugation of LTA3 with glutathione to form LTC3, a member of the cysteinyl leukotrienes. wikipedia.org

5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) : This enzyme can further oxidize the 5-hydroxyl group of 5-HETrE to a ketone, forming 5-oxo-6,8,11-eicosatrienoic acid (5-oxo-ETrE), a metabolite with distinct biological activities. wikipedia.org

These specialized enzymes fine-tune the metabolic pathways, leading to a diverse array of signaling molecules derived from this compound.

Cellular and Molecular Mechanisms of Action

Modulation of Gene Expression and Protein Synthesis

Research has demonstrated that eicosa-5,8,11-trienoic acid can significantly alter the expression of key genes and the synthesis of proteins involved in inflammatory and cellular growth pathways.

Studies utilizing cellular models have provided insight into the modulatory effects of this compound on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process. scirp.org

In a study using the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS), this compound demonstrated a significant dose-dependent inhibition of both iNOS and COX-2 protein expression. scirp.org At concentrations of 1, 5, 10, and 25 μM, the levels of iNOS protein expression were markedly reduced. scirp.org Similarly, COX-2 protein expression was also significantly decreased at the same concentrations. scirp.org These findings suggest that this compound can suppress the production of these pro-inflammatory enzymes. scirp.org The structural similarity between this compound and arachidonic acid is thought to contribute to this inhibitory effect, possibly through competitive mechanisms. scirp.org

Table 1: Effect of this compound on iNOS and COX-2 Expression

Concentration (μM) iNOS Expression (% of Control) COX-2 Expression (% of Control)
1 71% 86%
5 20% 46%
10 16% 11%
25 19% 5%

Data sourced from a study on LPS-stimulated RAW 264.7 macrophage cells. scirp.org

Interaction with Intracellular Signaling Pathways

The biological activities of this compound are also mediated through its interaction with complex intracellular signaling networks that govern cellular responses to external stimuli.

Research suggests that this compound and its derivatives may modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for regulating the expression of genes involved in inflammation, immunity, and cell survival. While direct studies on this compound's effect on these pathways are part of ongoing research, related compounds offer insights. For instance, epoxyeicosatrienoic acids (EETs), which can be derived from arachidonic acid, have been shown to inhibit NF-κB activation, a key step in their anti-inflammatory effects. nih.gov This inhibition prevents the upregulation of adhesion molecules that contribute to inflammatory conditions. nih.gov

Influence on Cellular Aggregation and Adhesion Research

This compound has been investigated for its potential to influence cellular aggregation and adhesion, critical processes in both physiological and pathological contexts. One study noted that a synthetic analog, 5,8,11,14-eicosatetraynoic acid (ETYA), inhibits the upregulation of adhesion molecules like E-selectin on endothelial cells. nih.gov This suppression of adhesion molecule expression at the transcriptional level prevents the adherence of monocytes to stimulated endothelial cells. nih.gov Another study observed a potentiating effect of 5,8,11-eicosatrienoic acid on human platelet aggregation. thegoodscentscompany.com

Impact on Cell Proliferation and Differentiation Research

The influence of this compound on cell proliferation and differentiation has been a subject of investigation, particularly in the context of hyperproliferative disorders.

Topical application of this compound has been shown to induce a hyperproliferative state in the skin of hairless mice, leading to a scaly dermatosis. nih.gov This condition is characterized by a significant increase in the thickness of the epidermal layer (acanthosis) and a marked rise in the labeling and mitotic indices, which are measures of cell proliferation. nih.gov Interestingly, this effect was accompanied by a significant increase in the endogenous levels of arachidonic acid in the epidermis, while the levels of prostaglandin (B15479496) E2 (PGE2) were markedly decreased. nih.gov This suggests that this compound may competitively inhibit the cyclooxygenase enzyme, leading to a buildup of its substrate, arachidonic acid, and a reduction in its product, PGE2. nih.gov The development of this animal model provides a valuable tool for studying hyperproliferative skin diseases. nih.govjci.org

Research into Angiogenesis Inhibition

This compound, also known as Mead acid, has been a subject of investigation for its potential role in modulating angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. Research suggests that this fatty acid may act as an inhibitor of this crucial process.

A significant study explored the influence of this compound on angiogenesis stimulated by Vascular Endothelial Growth Factor-A (VEGF-A), a potent signaling protein that promotes the growth of new blood vessels. nih.gov The research was conducted using a co-culture of human umbilical vein endothelial cells and diploid fibroblasts. nih.gov In this experimental model, the addition of this compound demonstrated a dose-dependent inhibition of VEGF-A-stimulated angiogenesis. nih.gov

Notably, the inhibitory effect of this compound was found to be more potent than that of suramin (B1662206), a compound used as a positive control for angiogenesis inhibition in the study. nih.gov This suggests a strong potential for this compound as a modulator of vascular growth. The presence of high levels of this acid in cartilage, an avascular tissue, has led to the hypothesis that it may contribute to the tissue's naturally vessel-free state. nih.gov

In the same study, other fatty acids were tested to compare their effects on angiogenesis. The findings indicated that arachidonic acid, eicosapentaenoic acid, dihomo-γ-linolenic acid, and oleic acid did not show a similar inhibitory effect on VEGF-A-stimulated angiogenesis, even at a concentration of 10 μmol/L. nih.gov Interestingly, arachidonic acid and dihomo-γ-linolenic acid were observed to enhance angiogenesis in the absence of VEGF-A. nih.gov

These findings highlight the specific action of this compound in the context of angiogenesis and suggest its potential utility in conditions characterized by excessive vasculature. nih.gov

Table 1: Comparative Effects of Various Fatty Acids on VEGF-A-Stimulated Angiogenesis

Fatty AcidEffect on VEGF-A-Stimulated AngiogenesisAdditional Observations
This compound (20:3n-9) Dose-dependently inhibitedMore potent than suramin (positive control)
n-3 Eicosatrienoic acid (20:3n-3) Dose-dependently inhibited-
Arachidonic acid No effect at 10 μmol/LEnhanced angiogenesis without VEGF-A
Eicosapentaenoic acid No effect at 10 μmol/L-
Dihomo-γ-linolenic acid (20:3n-6) No effect at 10 μmol/LEnhanced angiogenesis without VEGF-A
Oleic acid No effect at 10 μmol/L-

Effects on Specific Cell Types (e.g., osteoblasts, macrophages)

The influence of this compound extends to specific cell types, notably osteoblasts and macrophages, where it has been shown to modulate their activity and function.

Osteoblasts

Research has indicated that this compound has a depressive effect on osteoblastic activity. nih.gov Osteoblasts are the cells responsible for new bone formation. One study investigated the effects of this fatty acid on both a mouse osteoblast cell line (MC3T3-E1) and goldfish scales. nih.gov

In the experiments involving the MC3T3-E1 cell line, incubation with this compound at concentrations of 10-30 μM for 6 hours resulted in a significant decrease in osteoblastic activity, as measured by alkaline phosphatase (ALP) activity. nih.gov However, this effect was not observed after 18 hours of incubation. nih.gov In the experiments with goldfish scales, the acid significantly suppressed osteoblastic activity at concentrations ranging from 1-100 μM after both 6 and 18 hours of incubation. nih.gov In contrast, oleic acid did not produce any change in osteoblastic activity in the scale experiments. nih.gov

These findings suggest that the high levels of this compound found in fetal cartilage may play a role in preventing the calcification of this tissue. nih.gov Furthermore, this inhibitory effect on bone formation could have potential applications in clinical situations where such inhibition is desirable. nih.govatamanchemicals.com

Table 2: Effect of this compound on Osteoblastic Activity

Cell TypeConcentration of this compoundIncubation TimeEffect on Osteoblastic Activity (ALP)
MC3T3-E1 cells (mouse osteoblast cell line) 10-30 μM6 hoursSignificantly decreased
MC3T3-E1 cells (mouse osteoblast cell line) 10-30 μM18 hoursNo significant effect
Goldfish scales 1-100 μM6 and 18 hoursSignificantly suppressed

Macrophages

This compound has also been demonstrated to possess anti-inflammatory properties, which are mediated through its effects on macrophages. Macrophages are immune cells that play a central role in inflammation.

An in vitro study using the RAW264.7 macrophage cell line investigated the anti-inflammatory activities of this fatty acid. scirp.org The study found that this compound could significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. scirp.org When these macrophages were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, the addition of this compound at concentrations of 10 or 25 μM helped to maintain the normal morphology of the cells, whereas LPS treatment alone induced morphological changes indicative of inflammation. scirp.org

The metabolism of this compound can lead to the formation of various products. For instance, it can be converted by 5-lipoxygenase to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org 5-Oxo-ETrE has been shown to be as potent as its arachidonic acid-derived counterpart in stimulating human blood eosinophils and neutrophils, suggesting it may act as a mediator in allergic and inflammatory reactions. wikipedia.org

Physiological Roles and Pathological Implications in Research Models

Mechanistic Contributions to Inflammatory Processes and Resolution in In Vitro Models

In vitro studies have elucidated that Eicosa-5,8,11-trienoic acid (Mead acid) is a substrate for several key enzymes involved in inflammatory pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). wikipedia.org Its metabolism through these enzymatic pathways leads to the generation of various bioactive lipid mediators.

When metabolized by 5-lipoxygenase, Mead acid is converted to 5-hydroxyeicosatrienoic acid (5-HETrE), which is then further metabolized to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org The 5-oxo-ETrE metabolite has been shown to be a potent stimulator of human blood eosinophils and neutrophils, suggesting it may act as a mediator in allergic and inflammatory reactions by binding to the 5-oxo-ETE receptor (OXER1). wikipedia.org Additionally, Mead acid can be converted to leukotrienes C3 and D3. wikipedia.org

Conversely, some research points to an anti-inflammatory role. Studies using macrophage cell systems have demonstrated that Mead acid can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the inflammatory response. scirp.org Further investigation into its mechanism has revealed that Mead acid can ameliorate skin inflammation by activating the peroxisome proliferator-activated receptor-alpha (PPARα) pathway. frontiersin.org This activation inhibits keratinocyte hyperproliferation and the expression of neutrophil chemoattractants. frontiersin.orgresearchgate.net Mead acid has also been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) phosphorylation, a critical signaling pathway in retinol-induced keratinocyte hyperplasia. frontiersin.orgresearchgate.net

The following table summarizes the key enzymatic pathways and resulting products from in vitro studies of Mead acid.

Enzyme PathwayPrecursorKey Metabolites/ProductsObserved In Vitro Effects
5-Lipoxygenase (5-LOX) Mead Acid5-HETrE, 5-oxo-ETrE, Leukotrienes C3 and D3Potent stimulation of human eosinophils and neutrophils. wikipedia.org
Cyclooxygenase (COX) Mead AcidProstaglandins (B1171923) (less efficiently than from arachidonic acid)Can be oxidized by COX when arachidonic acid levels are low. wikipedia.org
PPARα Pathway Mead Acid(Acts as a ligand)Inhibits keratinocyte hyperproliferation and expression of chemoattractants. frontiersin.org
p38 MAPK Pathway Mead Acid(Inhibits phosphorylation)Reduces keratinocyte abnormalities. frontiersin.orgresearchgate.net

Role in Lipid Homeostasis within Specific Tissues and Organisms (e.g., liver, platelets)

The role of Mead acid in lipid homeostasis is most pronounced in the context of EFA deficiency. In animal models fed diets lacking essential fatty acids, there is a significant increase in Mead acid levels in the liver and blood. functionalps.comfunctionalps.com This is a direct consequence of the body compensating by desaturating and elongating oleic acid. wikipedia.org

Studies on rats fed an oleate-rich diet showed that the ratio of Mead acid to arachidonic acid varied significantly among different phospholipid fractions in the liver. nih.gov For instance, the ratio was as high as 4.1 in liver phosphatidylinositol (PI), compared to 0.5 in liver phosphatidylethanolamine (B1630911) (PE). nih.gov This indicates a preferential incorporation of the newly synthesized Mead acid into specific lipid pools. In platelets from these rats, the ratios were more uniform across different phospholipids (B1166683). nih.gov

Furthermore, research on human platelets demonstrated that they readily incorporate Mead acid into their phospholipids, with the highest specific activity found in phosphatidylinositol (PI). nih.gov This rapid incorporation into PI, a key source of fatty acids for eicosanoid synthesis, suggests a potential for Mead acid to modulate platelet function. nih.gov Dietary supplementation with Mead acid in mice has been shown to increase its concentration in the phospholipids of peritoneal exudate cells and suppress the generation of platelet-activating factor. researchgate.net

The table below outlines the differential incorporation of Mead acid in liver and platelet phospholipids in an EFA-deficient rat model. nih.gov

TissuePhospholipid FractionMead Acid / Arachidonic Acid Ratio
Liver Phosphatidylethanolamine (PE)0.5
Liver Phosphatidylinositol (PI)4.1
Platelet Phosphatidylethanolamine (PE)1.0
Platelet Phosphatidylcholine (PC)1.1
Platelet Phosphatidylserine (PS)0.7
Platelet Phosphatidylinositol (PI)1.3

Significance as a Biomarker and Mechanistic Responder in Essential Fatty Acid Deficiency Models

This compound is a well-established biomarker for essential fatty acid deficiency (EFAD). nih.govnih.govontosight.ai In mammals, the synthesis of polyunsaturated fatty acids is governed by a series of desaturase and elongase enzymes. These enzymes show a preference for different fatty acid families in the order of omega-3 > omega-6 > omega-9. oregonstate.edu

Under normal dietary conditions, the presence of linoleic acid (an omega-6 EFA) and alpha-linolenic acid (an omega-3 EFA) ensures the synthesis of arachidonic acid (AA) and other vital long-chain PUFAs. ontosight.ai However, in a state of EFA deprivation, the desaturase and elongase enzymes, particularly Fads1, Fads2, and Elovl5, act upon the most available substrate, which is the endogenously produced oleic acid (an omega-9 fatty acid). nih.gov This leads to the synthesis and subsequent accumulation of Mead acid in tissues and blood. wikipedia.orghmdb.ca

Consequently, the ratio of Mead acid (a triene) to arachidonic acid (a tetraene), known as the triene:tetraene ratio, is a critical diagnostic indicator of EFAD. A plasma triene:tetraene ratio greater than 0.2 is generally considered a definitive sign of essential fatty acid deficiency. oregonstate.edu This biochemical marker is used in research to confirm the EFAD state in animal models before investigating the physiological consequences or potential therapeutic interventions. nih.gov

Investigation of Organ-Specific Physiological Functions in Animal Models

Research in animal models has revealed that Mead acid has distinct physiological roles in specific organs.

Cartilage: Large quantities of Mead acid are naturally found in cartilage. wikipedia.org Studies suggest it plays a role in maintaining cartilage and preventing ossification by decreasing osteoblastic activity. wikipedia.orgspandidos-publications.com It has also been shown to inhibit angiogenesis stimulated by vascular endothelial growth factor (VEGF), which is crucial for maintaining the avascular status of cartilage. nih.govspandidos-publications.com

Skin: In a murine model of retinol-induced irritant contact dermatitis, Mead acid was found to ameliorate skin inflammation. frontiersin.org It achieved this by inhibiting keratinocyte hyperproliferation and suppressing the gene expression of neutrophil chemoattractants. frontiersin.org Similarly, in a model of dinitrofluorobenzene (DNFB)-induced allergic contact hypersensitivity, Mead acid inhibited neutrophil migration to the inflammation site. frontiersin.org

Kidney: In studies involving rat kidney transplants, animals with essential fatty acid deficiency, and therefore elevated Mead acid levels, showed that their kidneys were less immunogenic. lipidmaps.org This suggests that metabolites of Mead acid may play a role in altering the immune status of these organs, potentially offering a protective effect against rejection. lipidmaps.org

Ocular Tissues: The role of Mead acid in ocular health is less clear. One study investigated the effect of dietary Mead acid supplementation on N-methyl-N-nitrosourea (MNU)-induced cataract and retinal degeneration in rats. The results showed that Mead acid did not prevent or reduce the severity of either the cataracts or the retinal atrophy in this specific disease model. nih.gov

Applications in Disease Pathogenesis Research Models (excluding human clinical trials)

This compound has been investigated in various animal and in vitro models of disease pathogenesis, yielding varied results.

Cancer Research: The effects of Mead acid on cancer cell growth have been explored in several models. In vitro, Mead acid suppressed the growth of the KPL-1 human breast cancer cell line with an IC50 value of 214.2 µM. spandidos-publications.com In vivo studies using this cell line in athymic mice showed that a diet rich in Mead acid significantly suppressed tumor growth and regional lymph node metastasis. spandidos-publications.com Similarly, in a rat model of N-methyl-N-nitrosourea (MNU)-induced breast cancer, dietary Mead acid suppressed tumor growth. nih.govscispace.com However, in a different model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce breast cancer in rats, Mead acid administration did not suppress carcinogenesis. nih.gov

Inflammatory Disease Models: In a murine model of dinitrofluorobenzene (DNFB)-induced allergic contact hypersensitivity, intraperitoneal injection of Mead acid was shown to ameliorate skin inflammation by inhibiting neutrophil infiltration and suppressing increases in vascular permeability. frontiersin.org It also has therapeutic effects in models of indomethacin-induced bowel lesions by suppressing the synthesis of leukotriene B4 (LTB4). frontiersin.org

Cystic Fibrosis: Patients with cystic fibrosis often exhibit altered fatty acid profiles, including elevated levels of Mead acid. nih.gov This is considered an indicator of subclinical essential fatty acid deficiency and suggests a potential link between Mead acid levels and the inflammatory responses associated with the disease.

The table below summarizes findings from disease pathogenesis research models.

Disease ModelModel TypeKey Findings
Breast Cancer (KPL-1) In Vitro / In Vivo (Mice)Suppressed cell growth (IC50: 214.2 µM), tumor volume, and metastasis. spandidos-publications.com
Breast Cancer (MNU-induced) In Vivo (Rats)Suppressed the growth of breast tumor xenografts. nih.govscispace.com
Breast Cancer (DMBA-induced) In Vivo (Rats)Did not suppress tumor development. nih.gov
Contact Hypersensitivity (DNFB) In Vivo (Mice)Ameliorated skin inflammation by inhibiting neutrophil migration. frontiersin.org
Irritant Contact Dermatitis (Retinol) In Vivo (Mice)Inhibited keratinocyte hyperproliferation and inflammation via PPARα. frontiersin.org
Bowel Lesions (Indomethacin) In VivoTherapeutic effects by suppressing LTB4 synthesis. frontiersin.org

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural Analysis and Isomer Differentiation

Spectroscopic methods are indispensable for the structural characterization of eicosa-5,8,11-trienoic acid and for distinguishing it from its isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the molecule. It provides detailed information about the carbon-carbon double bond positions and their cis configuration, which is characteristic of naturally occurring polyunsaturated fatty acids like Mead acid. Mass spectrometry (MS) is another key technique that provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity. hmdb.ca

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex biological mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of fatty acids. nih.govnih.gov For GC analysis, fatty acids are typically converted to their more volatile methyl ester derivatives. High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS), offers another robust method for the quantification of this compound and its metabolites, often with high sensitivity and specificity. researchgate.netresearchgate.net

Below is a table summarizing common chromatographic conditions for the analysis of fatty acids, including this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Highly polar capillary columns (e.g., bis-cyanopropyl siloxane)Reversed-phase columns (e.g., C18)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile, Methanol, Water gradients with additives
Detection Mass Spectrometry (MS), Flame Ionization Detector (FID)Tandem Mass Spectrometry (MS/MS), UV Detector
Sample Preparation Derivatization to Fatty Acid Methyl Esters (FAMEs)Direct injection or solid-phase extraction

Isotopic Labeling Strategies for Tracing Metabolic Flux and Enzyme Kinetics

Isotopic labeling is a powerful strategy to trace the metabolic fate of this compound and to study the kinetics of the enzymes involved in its metabolism. nih.govnih.govcreative-proteomics.com By introducing stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the this compound molecule, researchers can follow its conversion to various downstream metabolites. nih.gov This approach, often combined with mass spectrometry or NMR, allows for the quantitative analysis of metabolic pathways and the determination of flux rates through different branches of lipid metabolism. mdpi.commdpi.com For instance, labeled this compound can be used to investigate its conversion by cyclooxygenase and lipoxygenase enzymes. nih.gov

In Vitro Experimental Models: Cell Culture Systems and Subcellular Fractions

In vitro models are essential for studying the cellular and molecular mechanisms of this compound metabolism and function in a controlled environment. Cell culture systems, such as hepatoma cells, are utilized to investigate the uptake, incorporation into complex lipids, and metabolic conversion of this compound. nih.gov Subcellular fractions, particularly microsomes isolated from tissues like the liver, are employed to study the activity of specific enzymes, such as desaturases and elongases, that are involved in the biosynthesis of this compound from oleic acid. nih.gov These models allow for the detailed examination of enzymatic reactions and their regulation.

A study utilizing rat basophilic leukemia cell homogenates demonstrated the conversion of 5,8,11-eicosatrienoic acid to leukotriene A3 by 5-lipoxygenase. nih.gov The table below presents findings from this in vitro study.

SubstrateProductAmount (nmol)
5,8,11-Eicosatrienoic acidLeukotriene A36.2 ± 1.1
Arachidonic acidLeukotriene A415.5 ± 1.9
5,8,11-Eicosatrienoic acidLeukotriene B30.15 ± 0.04
Arachidonic acidLeukotriene B44.2 ± 0.4

In Vivo Experimental Models for Physiological and Pathological Studies

In vivo experimental models, particularly rodent models, are critical for understanding the physiological and pathological roles of this compound in a whole-organism context. nih.gov Studies in rats have been instrumental in establishing the link between essential fatty acid deficiency and the accumulation of Mead acid. nih.gov Animal models allow for the investigation of how dietary manipulations that alter the levels of essential fatty acids impact the endogenous synthesis and tissue distribution of this compound. mdpi.com These models are also valuable for studying the effects of Mead acid and its metabolites on various physiological processes and in the context of different diseases.

Computational and Molecular Modeling Approaches for Enzyme-Ligand Interactions

Computational and molecular modeling techniques provide valuable insights into the interactions between this compound and the enzymes that metabolize it. nih.gov Molecular docking, for example, can be used to predict the binding affinity and orientation of this compound within the active site of enzymes like cyclooxygenases and lipoxygenases. mdpi.com These in silico approaches help in understanding the structural basis for substrate specificity and can guide the design of experiments to probe enzyme-ligand interactions. researchgate.net

Advanced Lipidomics for Global Metabolic Profiling

Advanced lipidomics platforms, typically employing high-resolution mass spectrometry coupled with liquid chromatography, enable the global and comprehensive analysis of lipids, including this compound, in biological samples. nih.govnih.gov This systems-level approach allows for the simultaneous measurement of a wide array of lipid species, providing a detailed snapshot of the lipidome. baker.edu.augoogle.com Lipidomic profiling can reveal changes in the levels of this compound and its downstream metabolites in response to various physiological or pathological conditions, thereby identifying potential biomarkers and uncovering novel metabolic pathways. youtube.com

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic Pathways and Unidentified Metabolites

The metabolism of Eicosa-5,8,11-trienooic acid is known to parallel that of arachidonic acid, utilizing enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to generate a range of bioactive lipid mediators. nih.govresearchgate.net However, the full spectrum of these metabolic pathways and the complete profile of resulting metabolites are yet to be fully elucidated.

Current research indicates that Mead acid is converted by 5-lipoxygenase into 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org It is also a substrate for cyclooxygenase, leading to the formation of metabolites like 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) and 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE). nih.gov Additionally, the formation of leukotrienes C3 and D3 from Mead acid has been observed. nih.govwikipedia.org

Despite these findings, it is highly probable that other, currently unidentified, metabolic pathways exist. The structural similarity of Mead acid to other polyunsaturated fatty acids (PUFAs) suggests it could be a substrate for cytochrome P450 (CYP) enzymes, potentially leading to the formation of novel epoxides and other oxygenated derivatives. acs.orgnih.gov The exploration of these alternative pathways is a critical area for future investigation, as the resulting metabolites may possess unique biological activities. The properties of most lipid mediators derived from Mead acid remain unclear, highlighting the likelihood that unknown metabolites with significant physiological roles are yet to be discovered. nih.gov

Table 1: Known and Potential Metabolic Pathways of Eicosa-5,8,11-trienoic Acid

Enzyme Class Known Metabolites Potential Novel Metabolites
Lipoxygenase (LOX) 5-HETrE, 5-oxo-ETrE, Leukotriene C3, Leukotriene D3 Other positional HETrEs, Lipoxins
Cyclooxygenase (COX) 13-HETrE, 11-HETrE, 9-HETrE Prostaglandin-like structures

Discovery of Undiscovered Enzymatic Regulators and Receptors

The biological effects of lipid mediators are conferred through their interaction with specific receptors and are regulated by a complex network of enzymes. While the 5-oxo-ETE receptor (OXER1) has been identified as a receptor for the Mead acid metabolite 5-oxo-ETrE, it is plausible that other specific receptors for Mead acid and its derivatives exist. wikipedia.org The vast array of signaling pathways activated by metabolites of other PUFAs, such as arachidonic acid, underscores the potential for a similar level of complexity in Mead acid signaling. mdpi.commdpi.com

Future research should focus on identifying and characterizing novel receptors that mediate the effects of Mead acid-derived molecules. This could involve screening assays using Mead acid metabolites against a panel of known and orphan G protein-coupled receptors (GPCRs). Furthermore, the enzymatic regulation of Mead acid metabolism requires deeper investigation. The specific isoforms of COX, LOX, and potentially CYP enzymes that preferentially metabolize Mead acid in different tissues and cellular contexts are not fully known. Identifying these enzymatic regulators will be crucial for understanding how Mead acid's functions are controlled under various physiological and pathological conditions.

Deeper Understanding of this compound's Role in Inter-Lipid Pathway Crosstalk

This compound does not function in isolation; its metabolism and signaling are intricately linked with those of other lipid pathways. nih.gov A key aspect of this crosstalk is its competitive relationship with essential fatty acids, particularly arachidonic acid (ARA). nih.gov During essential fatty acid deficiency, the synthesis of Mead acid from oleic acid is upregulated, leading to its accumulation in tissues. wikipedia.orgresearchgate.net

This accumulation allows Mead acid to compete with the remaining ARA for access to the active sites of enzymes like COX and LOX. nih.gov This competition can alter the profile of eicosanoids produced, potentially dampening the generation of pro-inflammatory mediators derived from ARA. The incorporation of Mead acid into cell membrane phospholipids (B1166683) can also displace other fatty acids, thereby altering membrane fluidity and the function of membrane-associated proteins. nih.gov The broader implications of this inter-lipid crosstalk on cellular signaling networks, particularly in the context of inflammation and metabolic diseases, are a promising area for future research. nih.govnih.govresearchgate.net

Table 2: Examples of Inter-Lipid Pathway Crosstalk Involving this compound

Interacting Pathway Mechanism of Crosstalk Potential Functional Consequence
Arachidonic Acid (n-6) Metabolism Competitive inhibition of COX and LOX enzymes Altered production of prostaglandins (B1171923) and leukotrienes
Linoleic Acid (n-6) Metabolism Competition for desaturase and elongase enzymes Modulation of PUFA synthesis

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound necessitates the development and application of sophisticated analytical tools and research methodologies. Targeted lipidomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in identifying novel bioactive metabolites from other PUFAs and holds immense potential for discovering new Mead acid-derived molecules. nih.govelsevierpure.com Refining these techniques to enhance sensitivity and resolution for Mead acid isomers will be crucial. mdpi.com

The development of specific inhibitors for the enzymes that metabolize Mead acid, as well as potent and selective agonists and antagonists for its receptors, will be invaluable for dissecting its signaling pathways. Furthermore, the generation of new cellular and animal models, such as transgenic mice with altered expression of enzymes involved in Mead acid synthesis, will provide powerful systems for investigating its physiological and pathophysiological roles in vivo. The chemical synthesis of novel, stable analogs of Mead acid metabolites can also provide useful pharmacological tools for in vivo studies. nih.gov

Exploration of Mechanistic Roles in Unexplored Biological Systems and Disease Models

While elevated levels of this compound are primarily associated with essential fatty acid deficiency, emerging evidence suggests its involvement in a variety of disease states, including inflammation, cancer, and dermatitis. researchgate.netresearchgate.net However, the precise mechanistic roles of Mead acid and its metabolites in these conditions are largely unexplored.

Future research should aim to move beyond correlational studies and investigate the specific molecular mechanisms by which Mead acid influences disease pathogenesis. For example, its role in cartilage, where it is found in significant quantities, warrants further investigation in the context of osteoarthritis and other joint disorders. wikipedia.org Similarly, its potential anti-inflammatory or pro-resolving properties could be explored in models of chronic inflammatory diseases. The impact of Mead acid on cancer cell proliferation and survival, potentially through the modulation of signaling pathways, is another critical area for future studies. mdpi.com Investigating the function of Mead acid in less-explored biological systems, such as the nervous and cardiovascular systems, may also reveal novel and important physiological roles.

Q & A

Q. What are the primary biosynthetic pathways for Mead acid (eicosa-5,8,11-trienoic acid) in mammals, and how do dietary interventions influence its production?

Mead acid is synthesized via elongation and desaturation of oleic acid (18:1n-9) under conditions of essential fatty acid (EFA) deficiency. Key enzymes include Δ5- and Δ6-desaturases, which compete with substrates from linoleic (n-6) and α-linolenic (n-3) acid families. Experimental designs often involve feeding rodents fat-deficient diets to induce EFA deficiency, followed by GC-MS analysis of tissue lipids to quantify Mead acid levels . Dietary supplementation with n-6 or n-3 fatty acids suppresses Mead acid synthesis by outcompeting oleic acid for desaturases, a phenomenon validated through controlled feeding studies and lipid profiling .

Q. How is Mead acid isolated and quantified in biological samples?

  • Isolation : Total lipids are extracted using the Folch method (chloroform:methanol 2:1 v/v), followed by thin-layer chromatography (TLC) or solid-phase extraction to isolate phospholipid fractions .
  • Quantification : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is used after transmethylation (e.g., boron trifluoride-methanol) to convert fatty acids to methyl esters. Positional specificity in phospholipids (e.g., 2-position in phosphoinositides) is confirmed via phospholipase A2 hydrolysis followed by GC analysis .

Q. What experimental models are used to study Mead acid’s role in lipid membrane composition?

Rodent models (rats, mice) fed EFA-deficient diets are standard. Tissue-specific analysis (liver, brain) reveals Mead acid’s incorporation into phospholipids, particularly phosphatidylinositols. Brain studies employ lipidomic profiling to compare Mead acid distribution across lipid classes, with findings showing preferential localization in the sn-2 position of phosphoinositides .

Advanced Research Questions

Q. How do Δ5-desaturase kinetics differ between Mead acid precursors (eicosa-8,11-dienoic acid) and n-6/n-3 substrates?

Competitive inhibition assays using liver microsomes from EFA-deficient rats demonstrate that linoleic acid (n-6) reduces Δ5-desaturase activity toward eicosa-8,11-dienoic acid. Methods include:

  • Radioisotope tracing : Incubating microsomes with ¹⁴C-labeled substrates to measure conversion rates.
  • Enzyme kinetics : Calculating Km and Vmax values for substrates under varying dietary conditions. Results show n-6/n-3 acids lower Mead acid synthesis by 40–60% .

Q. What role does Mead acid play in cellular signaling under inflammatory or metabolic stress?

  • Epoxy-metabolites : CYP450 enzymes (e.g., CYP102B1) metabolize Mead acid to 14,15-epoxythis compound, detected via LC-MS/MS. Functional assays in E. coli reconstitution systems confirm regiospecific epoxidation .
  • Neuroprotection : In hippocampal neurons, Mead acid rescues long-term potentiation inhibited by iPLA2γ blockers (e.g., bromoenol lactone), suggesting roles in synaptic plasticity. Electrophysiological recordings paired with lipid supplementation experiments validate this .

Q. How do tissue-specific lipidomic profiles of Mead acid correlate with mitochondrial dysfunction?

  • Cardiolipin remodeling : iPLA2γ-knockout mice show altered cardiolipin species, including Mead acid-containing isoforms. Lipid extraction from mitochondria followed by MALDI-TOF MS identifies species differences.
  • Autophagy assays : Western blotting for LC3-II and p62 in Mead acid-supplemented cells links its presence to mitophagy regulation .

Methodological Considerations Table

Research Objective Key Techniques Critical Controls References
Mead acid biosynthesisGC-MS, dietary manipulationInclusion of n-6/n-3 fatty acid controls
Enzyme competition assaysMicrosomal Δ5-desaturase activity assaysUse of radiolabeled substrates
Lipid localization in membranesPhospholipase A2 hydrolysis + TLC/GCComparison with sn-1/sn-2 positional standards
Epoxy-metabolite detectionLC-MS/MS, CYP450 reconstitution systemsIsotope-labeled internal standards

Q. Notes for Rigorous Research Design

  • Dietary Studies : Ensure precise control of fatty acid ratios in feed to avoid confounding effects .
  • Analytical Reproducibility : Validate lipid extraction protocols with internal standards (e.g., heptadecanoic acid) .
  • Functional Assays : Pair lipid supplementation with genetic/pharmacological perturbations (e.g., iPLA2γ knockouts) to establish causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.